N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

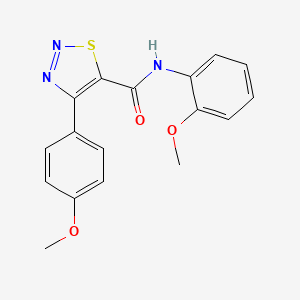

N-(2-Methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 2-methoxyphenyl ring. The presence of methoxy groups on both phenyl rings enhances electronic delocalization and may improve solubility compared to non-polar analogs .

Properties

Molecular Formula |

C17H15N3O3S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)15-16(24-20-19-15)17(21)18-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,21) |

InChI Key |

KBODUUXZPMMSSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and appropriate nucleophiles.

Formation of Carboxamide Group: The carboxamide group can be formed by reacting the thiadiazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Methoxyphenyl halides, nucleophiles or electrophiles; various solvents and temperatures.

Major Products

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the methoxyphenyl groups.

Scientific Research Applications

Anticancer Applications

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has shown promising anticancer properties in various studies:

- Mechanism of Action : The compound is believed to inhibit cancer cell proliferation by interfering with specific signaling pathways and inducing apoptosis in malignant cells. For instance, studies have demonstrated its efficacy against several cancer cell lines, including breast and colon cancer cells.

- Case Study : In vitro studies indicated that this compound exhibited significant growth inhibition against the MDA-MB-231 breast cancer cell line with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

- Mechanism of Action : It acts by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells.

- Case Study : Research has shown that this compound effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-1,3-thiazol-2-amine | Contains methoxy group on phenyl | Antimicrobial |

| N-(2-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol | Halogen substitutions on phenyl groups | Anticancer |

| N-(2-nitrophenyl)-4-biphenylyl-1,3-thiazol | Nitro group on one phenyl | Anti-inflammatory |

This table highlights how variations in substituents can influence the biological activities of thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthesis, and bioactivity.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Impact on Bioactivity: The trifluoromethyl and nitro groups in the nitrothiophene analog () enhance antibacterial potency but reduce synthetic yield (42% purity) due to steric and electronic challenges . Methoxy groups in the target compound and Y042-4348/Y042-5356 improve solubility but may reduce membrane permeability compared to non-polar derivatives .

- Thiadiazole vs. Thiazole/Triazole Cores :

- The 1,2,3-thiadiazole core in the target compound is less prone to tautomerism compared to 1,2,4-triazole-thiones (), offering greater stability in physiological conditions .

- Thiazole derivatives () exhibit superior anticancer activity (IC₅₀ < 2 µg/mL) due to their planar structure and ability to intercalate DNA .

Physicochemical Properties

LogP Predictions :

Thermal Stability :

- Thiadiazoles generally exhibit higher melting points (>200°C) than triazole-thiones (), which decompose near 150°C due to tautomerism .

Biological Activity

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Structure and Properties

The molecular formula of this compound is , featuring a thiadiazole ring that is known for its bioactive potential. The presence of methoxy groups enhances its solubility and biological interactions.

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study showed that compounds with similar structures demonstrated IC50 values against MCF-7 breast cancer cells comparable to doxorubicin, a standard chemotherapy drug:

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Doxorubicin | 3.13 | |

| Thiadiazole Derivative A | 12.8 | |

| Thiadiazole Derivative B | 8.1 |

The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A systematic review highlighted that derivatives of thiadiazoles show potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes some findings:

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20-28 | |

| Escherichia coli | 18-20 | |

| Aspergillus niger | 24-26 |

These results suggest that the presence of electron-withdrawing groups in the structure enhances antimicrobial efficacy.

3. Antioxidant Activity

Thiadiazole derivatives have shown promising antioxidant properties. In one study, a related compound exhibited an IC50 value of 8.90 µg/mL in antioxidant assays, indicating significant free radical scavenging ability:

This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Case Studies

A notable case study by Zheng et al. demonstrated that a substituted thiadiazole derivative exhibited strong anticancer activity with lower cytotoxicity compared to standard drugs. The study highlighted the importance of substituent positioning on the phenyl rings in enhancing biological activity:

- Curative Rate : 54.1% against TMV

- Inactivation Rate : 90.3%

- Protection Rate : 52.8%

These findings underscore the potential of thiadiazole derivatives in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.